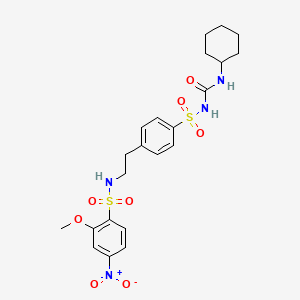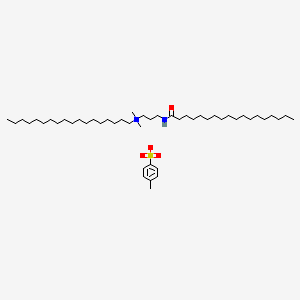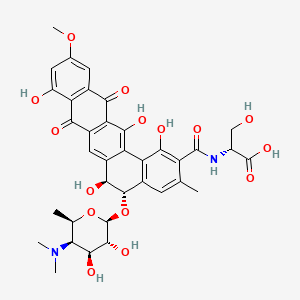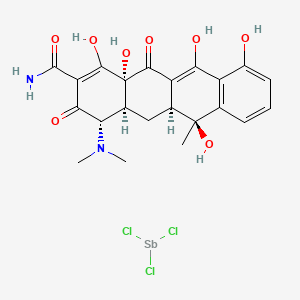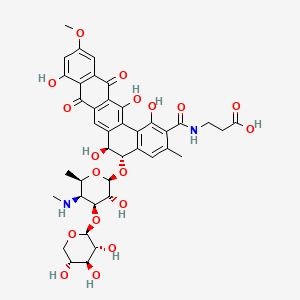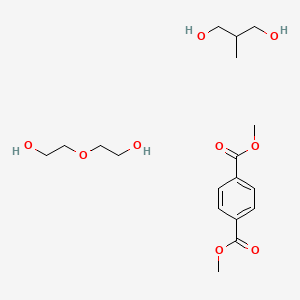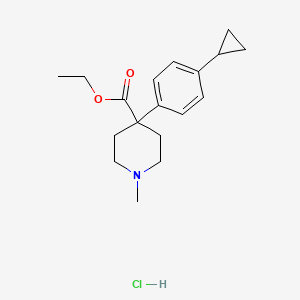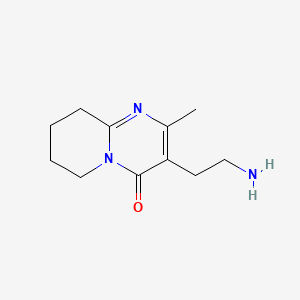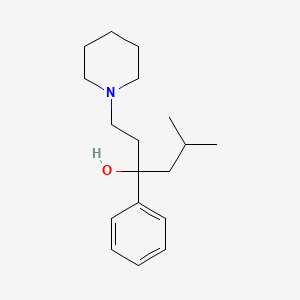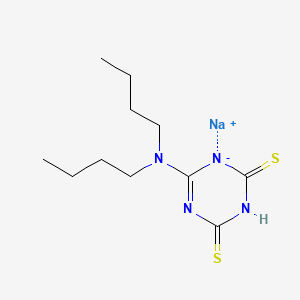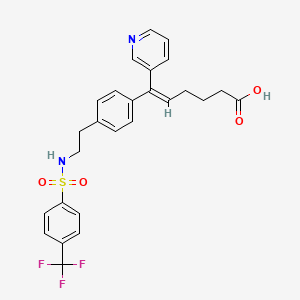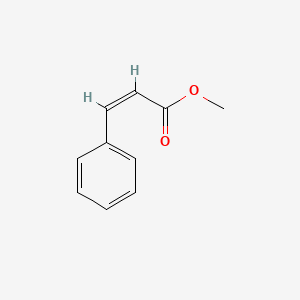
(Z)-Methyl cinnamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-Methyl cinnamate is an organic compound that belongs to the class of cinnamates. It is the methyl ester of cinnamic acid and is characterized by its pleasant, fruity aroma. This compound is commonly found in essential oils and is used in the flavor and fragrance industry. Its chemical structure consists of a phenyl group attached to a propenoate moiety, with the double bond in the (Z)-configuration.
準備方法
Synthetic Routes and Reaction Conditions: (Z)-Methyl cinnamate can be synthesized through the esterification of cinnamic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired esterification.
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and advanced separation techniques are often employed to enhance efficiency.
化学反応の分析
Types of Reactions: (Z)-Methyl cinnamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cinnamic acid or other oxidized derivatives.
Reduction: Reduction reactions can convert it to cinnamyl alcohol.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as bromine or nitric acid can be used for substitution reactions.
Major Products Formed:
Oxidation: Cinnamic acid.
Reduction: Cinnamyl alcohol.
Substitution: Brominated or nitrated derivatives of this compound.
科学的研究の応用
Chemistry: (Z)-Methyl cinnamate is used as a starting material for the synthesis of various organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential antimicrobial and antioxidant properties. It is also investigated for its role in plant metabolism and defense mechanisms.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as an anti-inflammatory and anticancer agent.
Industry: In the flavor and fragrance industry, this compound is used to impart fruity and floral notes to perfumes, cosmetics, and food products.
作用機序
The mechanism of action of (Z)-Methyl cinnamate involves its interaction with various molecular targets. In antimicrobial applications, it disrupts bacterial cell membranes, leading to cell lysis. Its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In anti-inflammatory applications, it modulates signaling pathways involved in inflammation, reducing the production of pro-inflammatory cytokines.
類似化合物との比較
Ethyl cinnamate: Similar structure but with an ethyl ester group instead of a methyl ester.
Cinnamic acid: The parent compound of (Z)-Methyl cinnamate, lacking the ester group.
Cinnamyl alcohol: The reduced form of cinnamic acid.
Uniqueness: this compound is unique due to its specific ester group and (Z)-configuration, which impart distinct chemical and physical properties. Its pleasant aroma and reactivity make it particularly valuable in the flavor and fragrance industry.
特性
CAS番号 |
19713-73-6 |
|---|---|
分子式 |
C10H10O2 |
分子量 |
162.18 g/mol |
IUPAC名 |
methyl (Z)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C10H10O2/c1-12-10(11)8-7-9-5-3-2-4-6-9/h2-8H,1H3/b8-7- |
InChIキー |
CCRCUPLGCSFEDV-FPLPWBNLSA-N |
異性体SMILES |
COC(=O)/C=C\C1=CC=CC=C1 |
正規SMILES |
COC(=O)C=CC1=CC=CC=C1 |
沸点 |
260.00 to 262.00 °C. @ 760.00 mm Hg |
melting_point |
36 °C |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


